

# Unveiling the Kinase Selectivity of ACP-5862: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ACP-5862 |           |
| Cat. No.:            | B2622267 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the kinase selectivity of **ACP-5862**, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, with its parent compound and other relevant kinases.

ACP-5862 is a potent and selective covalent inhibitor of BTK, playing a significant role in the overall clinical activity of acalabrutinib.[1][2] Like its parent drug, ACP-5862 forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[1] This targeted mechanism is crucial for its therapeutic effect in B-cell malignancies. However, the potential for interaction with other kinases, known as cross-reactivity, is a critical aspect of its preclinical pharmacological profile.

## **Comparative Kinase Inhibition Profile**

To assess the selectivity of **ACP-5862**, its inhibitory activity was evaluated against a panel of kinases that possess a cysteine residue in a position homologous to Cys481 in BTK. This analysis allows for a direct comparison of its off-target potential against closely related kinases. The half-maximal inhibitory concentrations (IC50) for both **ACP-5862** and its parent compound, acalabrutinib, are presented in the table below.



| Kinase | ACP-5862 IC50 (nM) | Acalabrutinib IC50 (nM) |
|--------|--------------------|-------------------------|
| ВТК    | 5.0                | 3.0                     |
| ITK    | >1000              | >1000                   |
| TEC    | 110                | 46                      |
| TXK    | 290                | 130                     |
| BMX    | 130                | 68                      |
| EGFR   | >1000              | >1000                   |
| ERBB2  | >1000              | >1000                   |
| ERBB4  | 19                 | 10                      |
| BLK    | 450                | 170                     |
| JAK3   | >1000              | >1000                   |

Data sourced from Podoll T, et al. J Pharmacol Exp Ther. 2023.

The data clearly demonstrates that **ACP-5862** is a highly potent inhibitor of its primary target, BTK, with an IC50 value of 5.0 nM.[3] Importantly, it exhibits significantly less potency against other kinases in the panel, with IC50 values for most off-targets being substantially higher. This indicates a high degree of selectivity for BTK. The kinase selectivity profile of **ACP-5862** is noted to be very similar to that of acalabrutinib.[4]

## **Kinome-Wide Selectivity Screening**

Further investigation into the broader kinase cross-reactivity was conducted using the KINOMEscan<sup>TM</sup> platform, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. In this assessment, **ACP-5862** was screened at a concentration of 1  $\mu$ M. The results of this comprehensive scan revealed a kinase selectivity profile for **ACP-5862** that is similar to that of acalabrutinib, which is known for its high selectivity.[4] Acalabrutinib, when screened at 1  $\mu$ M, was found to inhibit only a small percentage of the non-mutant protein kinases in the panel, underscoring its focused activity.[5]



The high selectivity of both acalabrutinib and **ACP-5862** is a key differentiator from the first-generation BTK inhibitor, ibrutinib, which has been associated with more off-target effects.[6]

## **Experimental Protocols**

The following section outlines the methodologies used to generate the kinase inhibition data.

### IC50 Determination for Cysteine-Containing Kinases

The half-maximal inhibitory concentrations (IC50) were determined using various biochemical assays, including IMAP, LanthaScreen<sup>™</sup>, and Z'-LYTE<sup>™</sup>. The specific assay format was dependent on the individual kinase.

#### General Protocol Outline:

- Reagents: Recombinant kinase, appropriate substrate (peptide or protein), ATP, and test compound (ACP-5862 or acalabrutinib).
- Assay Procedure:
  - The kinase and test compound were pre-incubated to allow for binding.
  - The kinase reaction was initiated by the addition of the substrate and ATP.
  - The reaction was allowed to proceed for a defined period at a controlled temperature.
  - The reaction was stopped, and the level of substrate phosphorylation was quantified.
- Data Analysis: The percentage of kinase inhibition was calculated relative to a no-compound control. IC50 values were determined by fitting the concentration-response data to a fourparameter logistic equation.

## **KINOMEscan™** Profiling

The KINOMEscan<sup>™</sup> assay platform (Eurofins DiscoverX) was utilized for broad kinase selectivity profiling. This is a competition-based affinity binding assay.

#### **Assay Principle:**



- A DNA-tagged kinase is incubated with the test compound (ACP-5862) and an immobilized, active-site directed ligand.
- If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
- The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
- The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand.

## Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of this research, the following diagrams depict the relevant signaling pathway and the general workflow of a kinase inhibition assay.



Click to download full resolution via product page

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the inhibitory action of **ACP-5862** on BTK.





Click to download full resolution via product page

Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of ACP-5862, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity of ACP-5862: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2622267#cross-reactivity-studies-of-acp-5862-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com